molecular formula C16H14BrN3 B4937242 6-bromo-N-(3,5-dimethylphenyl)-4-quinazolinamine

6-bromo-N-(3,5-dimethylphenyl)-4-quinazolinamine

Katalognummer B4937242
Molekulargewicht: 328.21 g/mol
InChI-Schlüssel: OIXQPNFKXBNVRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-bromo-N-(3,5-dimethylphenyl)-4-quinazolinamine is a chemical compound that has been used extensively in scientific research for its potential therapeutic applications. This compound is a member of the quinazolinamine family of compounds, which are known for their diverse pharmacological activities.

Wirkmechanismus

The mechanism of action of 6-bromo-N-(3,5-dimethylphenyl)-4-quinazolinamine is not fully understood. However, it has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation and angiogenesis. Additionally, it has been shown to inhibit the replication of influenza A virus by targeting the viral nucleoprotein.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-bromo-N-(3,5-dimethylphenyl)-4-quinazolinamine have been extensively studied in vitro and in vivo. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, it has been shown to have antiviral activity against influenza A virus. However, its effects on normal cells and tissues have not been extensively studied.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 6-bromo-N-(3,5-dimethylphenyl)-4-quinazolinamine in lab experiments is its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and antiviral properties, making it a potential candidate for the development of new drugs. Additionally, it can be synthesized in large quantities using a relatively simple synthesis method. However, one limitation of using this compound in lab experiments is its potential toxicity. Its effects on normal cells and tissues have not been extensively studied, and it may have adverse effects on the body if used in high doses.

Zukünftige Richtungen

There are several future directions for research on 6-bromo-N-(3,5-dimethylphenyl)-4-quinazolinamine. One direction is to further investigate its potential therapeutic applications, specifically in the treatment of lung cancer, rheumatoid arthritis, and influenza A virus infections. Additionally, its effects on normal cells and tissues should be studied to determine its potential toxicity. Furthermore, its mechanism of action should be further elucidated to identify potential targets for drug development. Finally, new synthesis methods should be developed to improve the yield and purity of the compound.

Synthesemethoden

The synthesis of 6-bromo-N-(3,5-dimethylphenyl)-4-quinazolinamine involves the reaction of 3,5-dimethylaniline with 2-bromo-4-nitroaniline in the presence of a palladium catalyst. The resulting product is then reduced using hydrogen gas and a palladium catalyst to yield 6-bromo-N-(3,5-dimethylphenyl)-4-quinazolinamine. This synthesis method has been reported in several scientific publications and has been used to produce large quantities of the compound for research purposes.

Wissenschaftliche Forschungsanwendungen

6-bromo-N-(3,5-dimethylphenyl)-4-quinazolinamine has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties, specifically in the treatment of lung cancer. In addition, it has been shown to have anti-inflammatory and anti-angiogenic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, it has been shown to have antiviral activity against influenza A virus, making it a potential candidate for the development of new antiviral drugs.

Eigenschaften

IUPAC Name

6-bromo-N-(3,5-dimethylphenyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3/c1-10-5-11(2)7-13(6-10)20-16-14-8-12(17)3-4-15(14)18-9-19-16/h3-9H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXQPNFKXBNVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-N-(3,5-dimethylphenyl)quinazolin-4-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.